molecular formula C10H9NO4 B1332727 (Z)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid CAS No. 28173-23-1

(Z)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid

Cat. No. B1332727
CAS RN: 28173-23-1
M. Wt: 207.18 g/mol
InChI Key: AZQFAMKEDIARJR-WAYWQWQTSA-N
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Description

(Z)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid is a compound that is structurally related to various synthesized organic molecules which have been studied for their chemical properties and potential applications. While the specific compound is not directly mentioned in the provided papers, we can infer from the related structures that it likely possesses interesting chemical and physical properties that could be of interest in fields such as medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related compounds involves the reaction of certain precursors to introduce the desired functional groups. For instance, the synthesis of (Z)-4-aryl-2-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino]-4-oxobuten-2-oic acids involves the action of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate on 4-aryl-2-hydroxy-4-oxobuten-2-oic acids . This suggests that a similar approach could be used for the synthesis of (Z)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid, with the appropriate hydroxyphenyl derivative as a starting material.

Molecular Structure Analysis

The molecular structure of compounds similar to (Z)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid is characterized by the presence of aromatic rings, which are often involved in interactions with metal ions or in the formation of luminescent complexes. For example, the luminescent lanthanide complexes with (Z)-4-(4-methoxyphenoxy)-4-oxobut-2-enoic acid show that the carboxylic groups can coordinate to rare earth ions . This indicates that the hydroxyphenyl analogue may also form complexes with metal ions, potentially altering its physical properties and reactivity.

Chemical Reactions Analysis

The chemical reactivity of compounds structurally related to (Z)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid can be quite diverse. For instance, the related (Z)-4-aryl-2-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino]-4-oxobuten-2-oic acids undergo cyclization under the influence of acetic anhydride . This suggests that the compound may also participate in cyclization reactions or other transformations that could be exploited in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of (Z)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid can be deduced from related compounds. For example, the luminescence properties of the lanthanide complexes mentioned earlier suggest that the compound may exhibit interesting optical properties when coordinated to certain metals. Additionally, the synthesis of related compounds, such as N-Z-(2SR,3S)-3-amino-2-hydroxy-4-phenylbutanoic acids , implies that the compound may have chiral centers, which could be relevant in the development of enantioselective syntheses for pharmaceutical applications.

Scientific Research Applications

Neuroprotective Agent Development

(Z)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid is studied for its potential in developing neuroprotective agents. A notable application is its role as an inhibitor of the kynurenine-3-hydroxylase enzyme. This enzyme is implicated in neurological disorders, and its inhibition can potentially mitigate neurodegenerative processes. For instance, certain derivatives of this compound have demonstrated the ability to prevent the increase in interferon-gamma-induced synthesis of quinolinic acid, which is relevant in neuroinflammatory conditions (Drysdale, Hind, Jansen, & Reinhard, 2000).

Complex Formation with Transition Metals

The compound's ability to form complexes with various transition metal ions is another area of interest. These complexes have been synthesized and analyzed for their physical properties, like thermal and magnetic behavior. This research contributes to our understanding of the compound's interaction with metals and its potential applications in material science or catalysis (Ferenc, Sadowski, Tarasiuk, Cristóvão, Osypiuk, & Sarzyński, 2017).

DNA Interaction and Antitumor Activity

The compound's interaction with DNA and its potential antitumor activity have been studied. It exhibits intercalative binding with DNA, which could be leveraged in designing anticancer therapies. Additionally, its antioxidant properties and effectiveness as an antitumor agent highlight its potential in medicinal chemistry (Sirajuddin, Nooruddin, Ali, McKee, Khan, & Malook, 2015).

Development of Novel Heterocyclic Compounds

This compound serves as a starting material for synthesizing a variety of heterocyclic compounds. These compounds have been explored for their antibacterial activities, showcasing the compound's utility in pharmaceutical research (El-Hashash, Soliman, Bakeer, Mohammed, & Hassan, 2015).

Molecular Structure Analysis

The molecular structure of the compound and its derivatives has been extensively studied. Understanding its molecular configuration, including intramolecular hydrogen bonding and crystal structure, is crucial for its application in chemical synthesis and drug design (Lo & Ng, 2009).

Safety And Hazards

This involves detailing the compound’s safety profile, including its toxicity, flammability, and any precautions that should be taken when handling it.


Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into its properties or reactivity.


properties

IUPAC Name

(Z)-4-(4-hydroxyanilino)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c12-8-3-1-7(2-4-8)11-9(13)5-6-10(14)15/h1-6,12H,(H,11,13)(H,14,15)/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQFAMKEDIARJR-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C=CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)/C=C\C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364344
Record name (Z)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid

CAS RN

28173-23-1
Record name NSC47507
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47507
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Z)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JJ Morrison, VK Brandt, SG Yeates - Molecules, 2019 - mdpi.com
The synthesis of (E)-phenylazo-3-N-(4-hydroxyphenyl)maleimide (1) using a procedure previously reported in Molecules is deemed to be erroneous. A detailed re-investigation of the …
Number of citations: 2 www.mdpi.com
VK Brandt - 2020 - search.proquest.com
Photoswitchable stamp surfaces would allow a highly flexible and quick variation of the patterns formed by microcontact transfer printing. An attempt to synthesize the azobenzene 1-(4-…
Number of citations: 3 search.proquest.com

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